INT Formazan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

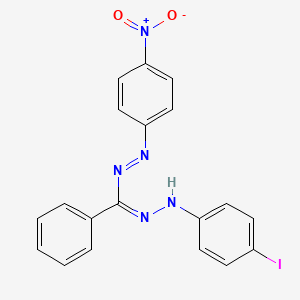

INT Formazan, also known as 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, is a tetrazolium salt that is widely used in biochemical assays. It is known for its ability to produce a red formazan dye upon reduction, which can be quantitatively measured. This property makes it a valuable tool in various scientific fields, including cell biology, where it is used to assess cell viability and metabolic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of INT Formazan typically involves the reaction of tetrazolium salts with appropriate reducing agents. One common method is the reduction of tetrazolium salts by dehydrogenases and reductases, which results in the formation of intensely colored formazans . The reaction conditions often include the use of specific solvents and pH buffers to ensure complete solubilization and stability of the formazan product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and washing to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

INT Formazan undergoes various types of chemical reactions, including:

Reduction: The reduction of this compound by succinate dehydrogenase produces a red formazan dye.

Oxidation: Oxidation of formazans results in their conversion into colorless tetrazolium salts.

Substitution: Formazanate ligands can undergo ligand exchange reactions, forming complexes with transition metals.

Common Reagents and Conditions

Reducing Agents: Sodium ascorbate, succinate dehydrogenase.

Oxidizing Agents: Mercuric oxide, nitric acid, potassium permanganate.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), buffered with ammonia buffer.

Major Products

Red Formazan Dye: Produced by the reduction of this compound.

Colorless Tetrazolium Salts: Formed by the oxidation of formazans.

Aplicaciones Científicas De Investigación

Cell Viability and Proliferation Assays

INT Formazan in Cytotoxicity Testing

The reduction of tetrazolium salts to formazan is a widely used method for assessing cell viability and proliferation. The colorimetric change from yellow (INT) to purple (formazan) provides a quantitative measure of cellular metabolic activity. This method is particularly valuable in biomedical research for evaluating the cytotoxic effects of drugs and other compounds on cultured cells.

- Case Study: MTT Assay Adaptation

A study highlighted the adaptation of the INT reduction method for assessing cell viability in various cancer cell lines. Researchers found that this compound production was directly proportional to the number of viable cells, demonstrating its effectiveness as a reliable indicator of cytotoxicity .

Table 1: Comparison of Tetrazolium Salts in Cell Viability Assays

| Tetrazolium Salt | Color Change | Application Area | Sensitivity Level |

|---|---|---|---|

| MTT | Yellow to Purple | Cancer Research | High |

| INT | Yellow to Purple | Microbial Viability | Moderate |

| XTT | Colorless to Orange | Bacterial Studies | Moderate |

Environmental Monitoring

This compound as a Proxy for Respiration Rates

In environmental sciences, this compound serves as an indicator of microbial respiration rates in aquatic ecosystems. The reduction of INT by microorganisms reflects their metabolic activity and can be used to assess the health of aquatic environments.

- Case Study: Marine Bacteria Respiration

Research conducted on marine bacteria demonstrated that the rate of INT reduction correlated with oxygen consumption, providing insights into the respiratory activity of these organisms. The study indicated that higher concentrations of INT led to decreased respiration rates, suggesting potential toxicity at elevated levels .

Table 2: INT Reduction Rates in Various Marine Environments

| Location | Sample Type | INT Concentration (mM) | Reduction Rate (μmol L⁻¹ h⁻¹) |

|---|---|---|---|

| North Atlantic Subtropical Gyre | Marine Bacteria | 0.2 | 10.5 |

| Fram Strait | Plankton Communities | 0.2 | 7.8 |

| NE Atlantic Shelf Sea | Mixed Microbial Samples | 0.2 | 9.1 |

Microbial Ecology Studies

Application in Assessing Electron Transport System Activity

The reduction of INT to formazan is utilized to evaluate the activity of the electron transport system (ETS) in prokaryotic and eukaryotic cells. This application is crucial for understanding microbial metabolism and ecological interactions.

- Case Study: Bacterial Community Dynamics

A study focusing on reclaimed water showed that INT-formazan production was indicative of indigenous bacterial activity post-chlorine disinfection. The quick and easy nature of this assay makes it ideal for field studies, allowing researchers to monitor microbial regrowth effectively .

Implications in Pharmacology

Use in Drug Development

this compound assays are also employed in pharmacological studies to evaluate drug efficacy and toxicity profiles. By measuring the reduction of INT, researchers can ascertain the impact of therapeutic compounds on cellular metabolism.

- Case Study: Drug Screening

In a recent drug screening initiative, researchers utilized INT-formazan assays to assess the cytotoxic effects of novel compounds on human bladder cancer cells. The results indicated a strong correlation between compound concentration and formazan production, supporting its use as a screening tool .

Mecanismo De Acción

The mechanism of action of INT Formazan involves its reduction by cellular dehydrogenases and reductases, leading to the formation of a colored formazan product. This reduction process is often coupled with the activity of specific enzymes, such as succinate dehydrogenase, which transfers electrons to the tetrazolium salt, resulting in the formation of the red formazan dye . The molecular targets and pathways involved in this process include the electron transport chain and various redox-active enzymes .

Comparación Con Compuestos Similares

INT Formazan is similar to other tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). this compound is unique in its ability to produce a red formazan dye, whereas MTT and XTT produce purple and orange formazan products, respectively . This difference in color makes this compound particularly useful in specific assays where a distinct color change is required .

List of Similar Compounds

Propiedades

Número CAS |

136196-46-8 |

|---|---|

Fórmula molecular |

C19H14IN5O2 |

Peso molecular |

471.25123 |

Nombre IUPAC |

N'-(4-iodoanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |

InChI |

InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H/b23-19-,24-22? |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.